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1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea

cryptosporidiosis hERG safety linker SAR

1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea (CAS 2320174-06-7, MW 290.33) is a synthetic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine privileged scaffold, bearing a 6-methoxy head-group and a cyclopentyl-urea side chain. This core heterocycle is recognized in medicinal chemistry for its capacity to engage ATP-binding pockets across multiple kinase families, most prominently c-Met, Pim-1, and Pim-2, as well as GABA_A receptor subtypes.

Molecular Formula C13H18N6O2
Molecular Weight 290.327
CAS No. 2320174-06-7
Cat. No. B2758456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea
CAS2320174-06-7
Molecular FormulaC13H18N6O2
Molecular Weight290.327
Structural Identifiers
SMILESCOC1=NN2C(=NN=C2CNC(=O)NC3CCCC3)C=C1
InChIInChI=1S/C13H18N6O2/c1-21-12-7-6-10-16-17-11(19(10)18-12)8-14-13(20)15-9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H2,14,15,20)
InChIKeyAURXESAAENTWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea (CAS 2320174-06-7): Scaffold Identity and Procurement Context


1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea (CAS 2320174-06-7, MW 290.33) is a synthetic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine privileged scaffold, bearing a 6-methoxy head-group and a cyclopentyl-urea side chain . This core heterocycle is recognized in medicinal chemistry for its capacity to engage ATP-binding pockets across multiple kinase families, most prominently c-Met, Pim-1, and Pim-2, as well as GABA_A receptor subtypes [1]. The compound is commercially catalogued as a research reagent and is not authorized for diagnostic or therapeutic use. Its structural architecture—combining a methoxy-substituted fused triazole-pyridazine with a cyclopentyl-terminated urea linker—places it at a distinct SAR position relative to the piperazine-urea and benzothiazole-urea triazolopyridazine leads that dominate the published literature.

Why Triazolopyridazine Analogs Cannot Substitute for 1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea in SAR-Driven Programs


Within the triazolopyridazine chemical space, even minor perturbations to the N-substituent and linker architecture produce large shifts in target potency, selectivity, and drug metabolism profiles. The published SAR around this scaffold demonstrates that the urea linker region is a critical determinant of hERG liability and anti-target selectivity: the piperazine-urea parent MMV665917 suffers from modest hERG ion channel inhibition, whereas the piperazine-acetamide optimized analog SLU-2633 (EC50 0.17 μM) achieves an improved projected hERG safety margin with oral in vivo efficacy [1]. Likewise, converting the triazolopyridazine 3-position from sulfanyl-benzothiazole (as in the clinical candidate SAR125844) to aminomethyl-urea fundamentally alters the kinase selectivity fingerprint [2]. Therefore, substituting the cyclopentyl-urea head group of the target compound with a piperazine-urea, morpholinoethyl-urea, or benzothiazole-sulfanyl linker—the modifications found in the most advanced published analogs—would be expected to yield a compound with a distinct pharmacological profile and is not a valid surrogate for procurement decisions in an SAR or selectivity-profiling study.

Quantitative Procurement-Relevant Evidence for 1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea


Structural Differentiation from the MMV665917/SLU-2633 Series: Cyclopentyl-Urea vs. Piperazine-Urea Linker Architecture

The target compound carries a cyclopentyl-urea side chain attached via a methylene bridge to the triazolopyridazine 3-position. This architecture contrasts directly with the piperazine-urea linker of the anti-Cryptosporidium lead MMV665917 and its optimized successor SLU-2633, where a piperazine-acetamide replacement was necessary to reduce hERG inhibition. The piperazine-urea in MMV665917 was associated with modest hERG channel blockade that raised cardiotoxicity concerns; SLU-2633 achieved an EC50 of 0.17 μM against Cryptosporidium growth and an improved predicted hERG safety margin [1]. The cyclopentyl-urea motif in the target compound eliminates the basic piperazine nitrogen, a structural change that may confer a distinct hERG interaction profile and altered pharmacokinetic properties relative to both MMV665917 and SLU-2633. No direct hERG or anti-Cryptosporidium data for the target compound are available in the public domain.

cryptosporidiosis hERG safety linker SAR urea optimization

Differentiation from the Clinical c-Met Inhibitor SAR125844: Aminomethyl-Urea vs. Sulfanyl-Benzothiazole-Urea Linkage

SAR125844 (CAS 1116743-46-4) is a clinical-stage intravenous MET kinase inhibitor featuring a 1-{6-[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea structure. It inhibits MET with an IC50 of 4.2 nM (Ki 2.8 nM) and displays >100-fold selectivity over the structurally related kinase RON (IC50 ~740 nM) [1]. The target compound differs at three critical positions: (1) the 3-position linker is aminomethyl-urea rather than sulfanyl-benzothiazole-urea; (2) the urea N-substituent is cyclopentyl rather than morpholinoethyl; and (3) the 6-position bears methoxy rather than 4-fluorophenyl. The aminomethyl-urea linkage in the target compound is structurally more compact and lacks the extended benzothiazole-sulfanyl spacer, which is expected to alter the kinase selectivity fingerprint relative to SAR125844. Quantitative selectivity data for the target compound are not available; the comparison is drawn from the established SAR of the triazolopyridazine c-Met inhibitor class [2].

c-Met kinase MET selectivity ATP-competitive inhibitor kinase profiling

Dual Kinase Inhibition Potential: Triazolopyridazine Scaffold as c-Met/Pim-1 Inhibitor Platform

Recent literature establishes that triazolo[4,3-b]pyridazine derivatives bearing appropriate substituents can function as dual c-Met/Pim-1 inhibitors with antitumor activity. In a 2024 study, compound 4g demonstrated IC50 values of 0.163 ± 0.01 μM against c-Met and 0.283 ± 0.01 μM against Pim-1, with a mean growth inhibition (GI%) of 55.84% across a 60-cell-line NCI panel, and induced apoptosis 29.61-fold over control in MCF-7 cells [1]. The target compound retains the core triazolopyridazine scaffold but presents a distinct substitution pattern at the 3- and 6-positions. While no direct enzymatic or cellular data exist for the target compound, the established dual-inhibition capacity of closely related triazolopyridazine derivatives supports the hypothesis that the target compound may also engage c-Met and/or Pim-1, and its procurement enables empirical testing of how cyclopentyl-urea and 6-methoxy substituents modulate dual kinase selectivity relative to the published series.

dual c-Met/Pim-1 inhibition anticancer kinase polypharmacology apoptosis

Designed Selectivity Over GABA_A Receptor Modulation: Cyclopentyl Urea Distinction from Cycloalkyl-Triazolopyridazine GABAergic Ligands

A distinct subclass of 1,2,4-triazolo[4,3-b]pyridazines bearing cycloalkyl substituents at the 3-position has been patented as selective GABA_A receptor ligands, particularly targeting α2/α3 subunits (anxiolytic/anticonvulsant applications) and α5 subunits (cognition modulation) [1]. Patent US20230136194A1 specifically claims triazolopyridazine derivatives with inverse agonistic activity at α5-GABA_A receptors and reports excellent thermodynamic solubility, bioavailability, and pharmacokinetic properties [2]. The target compound differs from these GABAergic triazolopyridazines by positioning the cyclopentyl group on the urea nitrogen distal to the core rather than directly on the triazolopyridazine ring. This topological distinction is critical: direct cycloalkyl substitution at the 3-position is a pharmacophoric requirement for GABA_A receptor engagement in the patented series [1], suggesting the target compound may possess reduced GABA_A receptor liability compared to the directly substituted cycloalkyl-triazolopyridazine class.

GABA_A receptor α5 subunit inverse agonist CNS selectivity anxiolytic

Computational Physicochemical Differentiation: LogP, Hydrogen Bonding, and Molecular Topology

Computed physicochemical properties differentiate the target compound from key comparators in terms of lipophilicity and hydrogen-bonding capacity. The 6-methoxy substituent on the target compound contributes a Computed XLogP3-AA of 0 for the core heterocycle (PubChem CID 12248334) [1], significantly lower than the 4-fluorophenyl-substituted core of SAR125844. The target compound (MW 290.33) contains two hydrogen bond donors (urea NH groups) and six hydrogen bond acceptors, yielding a topological polar surface area consistent with moderate membrane permeability. In contrast, MMV665917 (MW 357.8) carries a 4-chlorophenyl urea terminus and a basic piperazine nitrogen, increasing both molecular weight and basic character ; SAR125844 (MW ~594) is substantially larger due to the benzothiazole-sulfanyl extension . These computed differences in size, lipophilicity, and hydrogen-bonding capacity predict distinct ADME profiles that warrant empirical evaluation. Note: All values are computationally predicted and have not been experimentally validated for the target compound.

physicochemical properties drug-likeness CNS MPO solubility prediction logP

Scaffold Privilege for Kinase Polypharmacology: Established Activity Across PIM1, PIM2, PIM3, and c-Met

The triazolo[4,3-b]pyridazine scaffold has been validated as a versatile kinase inhibitor platform through multiple independent studies. A 2024 QSAR/molecular dynamics study of 30 triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives established robust linear (R²_train = 0.91, R²_test = 0.96) and non-linear (SVR-RBF: R²_train = 0.98, R²_test = 0.98) models for PIM1 kinase inhibition, with the study demonstrating that methoxy (OMe) substituents and nitrogen-containing rings enhance inhibitory activity through increased hydrogen bonding [1]. The same scaffold class was shown to inhibit PIM2 and PIM3 isoforms alongside PIM1 [1]. Separately, triazolo[4,3-b]pyridazine derivatives have been confirmed as c-Met inhibitors with improved metabolic stability relative to other bicyclic cores, progressing into clinical development [2]. The target compound combines two features (6-methoxy and the triazolopyridazine core) identified in these studies as favorable for kinase inhibition. No direct kinase profiling data exist for this specific compound.

PIM kinase family polypharmacology triazolopyridazine scaffold QSAR molecular docking

High-Value Application Scenarios for 1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea Based on Evidence Dimensions


Kinase Selectivity Profiling Panel: Mapping the Cyclopentyl-Urea Substitution Space Against c-Met and PIM Family Kinases

Given the established dual c-Met/Pim-1 inhibitory activity of structurally related triazolopyridazine derivatives [1] and the validated PIM1 QSAR models [2], this compound is an ideal probe for inclusion in a kinase selectivity panel. Its cyclopentyl-urea architecture explores a region of chemical space not represented by the piperazine-urea (MMV665917/SLU-2633 series) or sulfanyl-benzothiazole-urea (SAR125844) leads, enabling the systematic mapping of how linker topology modulates kinase polypharmacology across c-Met, PIM1, PIM2, and PIM3.

hERG Liability Mitigation SAR: Cyclopentyl-Urea as a Non-Basic Alternative to Piperazine-Containing Triazolopyridazine Leads

The modest hERG channel inhibition of the piperazine-urea parent MMV665917 was a key optimization driver in the cryptosporidiosis program, ultimately resolved by switching to a piperazine-acetamide linker in SLU-2633 [1]. The cyclopentyl-urea motif of the target compound eliminates the basic piperazine nitrogen entirely, representing a structurally distinct solution to the same liability. This compound can serve as a comparator in hERG patch-clamp assays to determine whether non-basic urea linkers confer a general hERG safety advantage within the triazolopyridazine chemotype.

GABA_A Receptor Counterscreening: Evaluating CNS Off-Target Risk of Triazolopyridazine Probes

Because directly substituted cycloalkyl-triazolopyridazines are potent GABA_A receptor ligands [1] [2], any triazolopyridazine intended for peripheral kinase targeting should be counterscreened against GABA_A receptor subtypes. The target compound's cyclopentyl group is located on the urea nitrogen distal to the core, a topology that may reduce GABA_A receptor engagement relative to directly C3-substituted cycloalkyl analogs. Procurement enables empirical testing of this hypothesis in radioligand displacement assays against α1, α2, α3, and α5-containing GABA_A receptor subtypes.

Lead Optimization Starting Point: Favorable Computed Physicochemical Profile for ADME Developability

With a molecular weight of 290.33 and a computed core XLogP3-AA of 0 [1], the target compound occupies a favorable drug-like property space relative to larger clinical leads such as SAR125844 (MW ~594) [2]. Lower molecular weight and reduced lipophilicity are associated with improved solubility, lower metabolic clearance, and reduced promiscuity in screening assays. For drug discovery programs prioritizing developability alongside target potency, this compound represents an attractive starting scaffold that balances structural novelty with favorable computed physicochemical properties.

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